N,N'-(2,5-Dimethyl-1,4-phenylene)bis(N-methylacetamide)

Hydrogen Bonding Selectivity Profiling Drug-likeness

N,N'-(2,5-Dimethyl-1,4-phenylene)bis(N-methylacetamide) (CAS 79817-50-8) is a C₂-symmetric bis-amide featuring a 2,5-dimethyl-1,4-phenylene core symmetrically substituted with two N-methylacetamide groups , molecular formula C₁₄H₂₀N₂O₂ and molecular weight 248.32 g/mol. Its defining structural features include zero hydrogen bond donors (both amide nitrogens are fully methylated), a computed XLogP3 of 2.27, and a topological polar surface area of 40.62 Ų , positioning it as a lipophilic, non-hydrogen-bond-donating building block distinct from its NH-bearing analogs.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 79817-50-8
Cat. No. B12678507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-(2,5-Dimethyl-1,4-phenylene)bis(N-methylacetamide)
CAS79817-50-8
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1N(C)C(=O)C)C)N(C)C(=O)C
InChIInChI=1S/C14H20N2O2/c1-9-7-14(16(6)12(4)18)10(2)8-13(9)15(5)11(3)17/h7-8H,1-6H3
InChIKeySQKGCZLMVUAIQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-(2,5-Dimethyl-1,4-phenylene)bis(N-methylacetamide) – Core Physicochemical Profile for Laboratory Procurement


N,N'-(2,5-Dimethyl-1,4-phenylene)bis(N-methylacetamide) (CAS 79817-50-8) is a C₂-symmetric bis-amide featuring a 2,5-dimethyl-1,4-phenylene core symmetrically substituted with two N-methylacetamide groups , molecular formula C₁₄H₂₀N₂O₂ and molecular weight 248.32 g/mol . Its defining structural features include zero hydrogen bond donors (both amide nitrogens are fully methylated), a computed XLogP3 of 2.27, and a topological polar surface area of 40.62 Ų , positioning it as a lipophilic, non-hydrogen-bond-donating building block distinct from its NH-bearing analogs.

Why N,N'-(2,5-Dimethyl-1,4-phenylene)bis(N-methylacetamide) Cannot Be Trivially Replaced by Unsubstituted or 3-Oxobutyramide Analogs


Substituting this compound with N,N'-(1,4-phenylene)bis(acetamide) (CAS 140-50-1) or N,N'-(2,5-dimethyl-1,4-phenylene)bis(3-oxobutyramide) (CAS 24304-50-5) introduces significant changes in hydrogen-bonding capacity, lipophilicity, and thermal behavior. The target compound's fully N-methylated amides eliminate hydrogen bond donor capacity (HBD = 0) , while the unsubstituted analog retains two NH donors (HBD = 2) , meaning direct interchange would alter solubility, aggregation propensity, and off-target binding profiles. Furthermore, the target's N-methylacetamide groups confer distinct reactivity in multi-step synthesis compared to the 3-oxobutyramide analog, which bears reactive β-ketoamide moieties . These differentiation dimensions are quantified below.

Head-to-Head Differentiation Evidence for N,N'-(2,5-Dimethyl-1,4-phenylene)bis(N-methylacetamide) Against Closest Analogs


Zero Hydrogen Bond Donors: Eliminated HBD Capacity vs. N,N'-(1,4-Phenylene)bis(acetamide)

The target compound contains fully N-methylated amide groups, yielding a hydrogen bond donor count of zero (HBD = 0), confirmed by its InChI structure showing no exchangeable NH protons . In contrast, the unsubstituted analog N,N'-(1,4-phenylene)bis(acetamide) (CAS 140-50-1) possesses two amide NH groups, yielding HBD = 2 . This represents a complete elimination of hydrogen bond donor capacity (ΔHBD = 2), a structural distinction with direct consequences for molecular recognition, aggregation, and solubility.

Hydrogen Bonding Selectivity Profiling Drug-likeness Formulation Compatibility

Increased Lipophilicity: XLogP3 = 2.27 for Target vs. LogP = 1.75 for Unsubstituted Analog

The target compound exhibits a computed LogP (XLogP3) of 2.26880 , while the unsubstituted analog N,N'-(1,4-phenylene)bis(acetamide) (CAS 140-50-1) has a reported LogP of 1.74940 . The ΔLogP of +0.52 reflects the lipophilicity increase conferred by the combination of the 2,5-dimethyl substitution on the phenyl ring and the two N-methyl groups on the acetamide moieties. Despite the increased molecular weight, the additional methyl groups drive the compound into a more lipophilic space.

Lipophilicity Membrane Permeability ADME Prediction Solubility Tuning

Reduced Topological Polar Surface Area: tPSA = 40.62 Ų vs. 58.20 Ų for Unsubstituted Analog

The topological polar surface area (tPSA) of the target compound is 40.62 Ų , substantially lower than the 58.20 Ų reported for N,N'-(1,4-phenylene)bis(acetamide) . The ΔtPSA of –17.58 Ų arises from N-methylation, which converts two polar NH groups (contributing ~8.79 Ų each in tPSA calculations) into non-polar N-CH₃ groups. A tPSA below 60–70 Ų is a recognized threshold for favorable blood-brain barrier penetration in CNS drug design, making this reduction functionally meaningful.

Polar Surface Area Blood-Brain Barrier Penetration Drug-likeness Filters Permeability Prediction

Lower Boiling Point: 405.6°C vs. 483.8°C at 760 mmHg – Facilitating Distillation-Based Purification

The reported boiling point of the target compound is 405.6°C at 760 mmHg , which is 78.2°C lower than the 483.8°C reported for N,N'-(1,4-phenylene)bis(acetamide) . This substantial reduction in boiling point is attributable to the absence of intermolecular hydrogen bonding (HBD = 0), which weakens cohesive forces in the liquid phase. The lower boiling point may permit distillation-based purification under milder thermal conditions, reducing the risk of thermal decomposition.

Thermal Stability Purification Feasibility Distillation Process Chemistry

Distinct Solid-State Profile: Absence of Reported Crystalline Melting Point vs. 239–241°C for 3-Oxobutyramide Analog

For the target compound, no melting point data has been reported in major physicochemical databases , suggesting it may exist as a low-melting solid, a viscous oil, or an amorphous material at ambient temperature. In contrast, the closely related 3-oxobutyramide analog, N,N'-(2,5-dimethyl-1,4-phenylene)bis(3-oxobutyramide) (CAS 24304-50-5), displays a well-defined crystalline melting point of 239–241°C . This sharp distinction in solid-state behavior reflects the fundamentally different intermolecular interactions enabled by N-methylacetamide vs. 3-oxobutyramide groups—the latter retaining two NH donors capable of forming an extended hydrogen-bond network in the crystal lattice.

Solid-State Properties Crystallinity Formulation Characterization Completeness

Synthetic Handle Differentiation: N-Methylacetamide as a Traceless Protecting-Group Strategy vs. 3-Oxobutyramide Reactivity

The target compound's N-methylacetamide groups serve a dual function: they act as permanently masked (protected) amine equivalents that are resistant to hydrolysis under mild conditions, while the acetyl carbonyl remains available for further transformations. In contrast, the 3-oxobutyramide analog (CAS 24304-50-5) bears reactive β-ketoamide moieties (pKa ~10.84 ) that can participate in condensation, chelation, and enolate chemistry . This reactivity difference means the two compounds occupy distinct positions in synthetic planning: the target is a stable, late-stage intermediate suitable for further N-methyl-specific chemistry, whereas the 3-oxobutyramide analog is an early-stage building block for heterocycle construction (e.g., pyrazolone or pyrimidine synthesis).

Multi-Step Synthesis Protecting Group Strategy Amide Reactivity Chemoselectivity

Evidence-Backed Procurement Scenarios for N,N'-(2,5-Dimethyl-1,4-phenylene)bis(N-methylacetamide)


CNS Drug Discovery Scaffold Requiring Low Hydrogen Bond Donor Count

With HBD = 0 and tPSA = 40.62 Ų, this compound meets the key physicochemical criteria for CNS drug candidates: minimal hydrogen bond donor capacity reduces P-glycoprotein recognition and plasma protein binding, while tPSA well below the 60–70 Ų threshold supports passive blood-brain barrier penetration . Medicinal chemistry teams pursuing CNS targets where HBD minimization is critical should prioritize this scaffold over NH-bearing bis-amide analogs.

Multi-Step Organic Synthesis Requiring a Stable, Traceless Diamine Equivalent

The N-methylacetamide groups function as permanently masked amine equivalents that are resistant to hydrolysis, oxidation, and nucleophilic attack under standard amidation or coupling conditions . This compound serves as a stable intermediate for constructing more complex architectures where free diamines would undergo unwanted side reactions. In contrast to the 3-oxobutyramide analog (CAS 24304-50-5), which carries reactive β-ketoamide sites, this compound offers superior chemoselectivity in multi-step sequences .

Preparative-Scale Synthesis Where Distillation-Based Purification Is Required

The boiling point of 405.6°C at 760 mmHg is significantly lower than that of the unsubstituted analog (483.8°C) , enabling vacuum distillation at reduced temperatures and shorter residence times. Process chemistry teams seeking to isolate multi-gram to kilogram quantities without chromatography should evaluate this compound over higher-boiling analogs that may thermally degrade during distillation.

Lipophilicity-Driven Formulation Development Requiring Moderate LogP (~2.3)

With a computed XLogP3 of 2.27 , this compound occupies a balanced lipophilicity range suitable for both organic-solvent-based formulations and DMSO stock solutions for biological screening. It is more lipophilic than the unsubstituted analog (LogP 1.75) , offering enhanced membrane permeability, yet remains within a manageable range for aqueous dilution protocols. Formulation scientists seeking an intermediate lipophilicity building block should consider this compound.

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